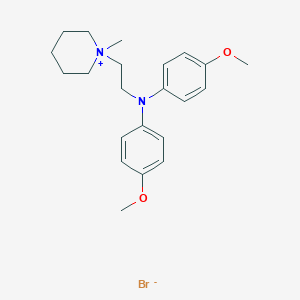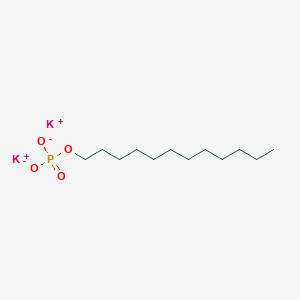
十二烷基磷酸二钾
描述
Dipotassium dodecyl phosphate is an ionic compound that is often used as a fertilizer, food additive, and buffering agent . It is a salt of dodecyl phosphoric acid and potassium .
Synthesis Analysis
In a study, the anionic surfactant dipotassium dodecyl diphenyl ether disulfonate (DPDDPEDS) was synthesized . The structure was characterized using spectroscopic measurements .
Molecular Structure Analysis
The molecular formula of Dipotassium dodecyl phosphate is C12H25K2O4P . It has an average mass of 342.495 Da and a monoisotopic mass of 342.076447 Da .
Chemical Reactions Analysis
Dipotassium dodecyl phosphate is used in scientific research as a surfactant and as a component of lipid bilayers. It is used as a model phospholipid in studies of membrane structure and function.
科学研究应用
氧化石墨烯纳米片的还原:作为一种环保且廉价的替代品,用于有效还原氧化石墨烯纳米片 (Zhang, Li, Li, & Lu, 2013)。
骨肉瘤的化疗:壳聚糖/磷酸二钾正交水凝胶有效地将多柔比星递送至骨肉瘤肿瘤部位,降低毒性并改善化疗效果 (Ta, Dass, Larson, Choong, & Dunstan, 2009)。
制药生产:参与由 1-十二烷醇-d26 制备 1-十二烷基-d25 磷酸,收率和纯度高,有望用于制药生产 (Sniegoski & White, 1983)。
化学回收中的盐析:磷酸二氢钾从混合物中盐析出丙酮、丁醇和乙醇等有机溶剂,有助于回收并减少平衡时间 (Yi, Xie, & Qiu, 2014)。
药物制剂中的催化:催化 PNPDPP 的肟解,显著提高与药物制剂相容条件下的反应速率 (Gonçalves, Kobayakawa, Zanette, Chaimovich, & Cuccovia, 2009)。
缓蚀:有效抑制碱性溶液中碳钢腐蚀,形成稳定的钝化膜并提高耐点蚀性 (Mohagheghi & Arefinia, 2018)。
辐射研究:X 射线照射的葡萄糖-1-磷酸二钾盐产生烷氧基和羟烷基自由基,电子被困在分子间位点,可用于辐射化学 (Locher & Box, 1980)。
钛上的表面涂层:十二烷基和羟基十二烷基磷酸的自组装单分子层,包括二钾变体,可以在钛表面形成,提供先进的涂层应用 (Tosatti, Michel, Textor, & Spencer, 2002)。
骨矿物质密度研究:用于 CT 测定骨矿物质密度,尽管在某些骨骼类型中使用它可能导致低估或高估 (Chen & Lam, 1997)。
有机金属化学:四羰基合铁二钾与烯丙基化合物反应生成 1,3-二烯三羰基铁配合物,其高度立体选择性 (Butsugan, Yamashita, & Araki, 1985)。
铈磷酸盐中的阳离子选择性:除了二钾变体之外,新型的取代铈磷酸盐对某些阳离子表现出优异的选择性,暗示了实际应用 (Nilchi, Maragheh, & Khanchi, 2000)。
作用机制
属性
IUPAC Name |
dipotassium;dodecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCIAGIKURVBJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25K2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940611 | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
19045-77-3, 39322-78-6 | |
| Record name | Dipotassium monolauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039322786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM MONOLAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q5UN40EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

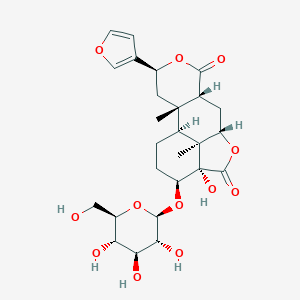
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
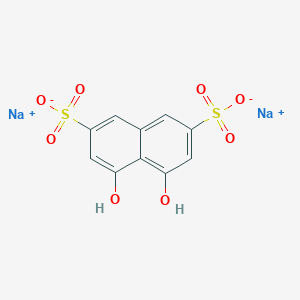

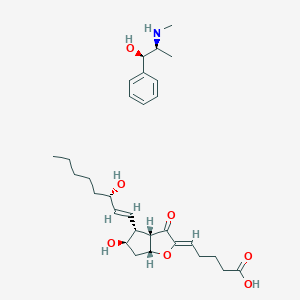
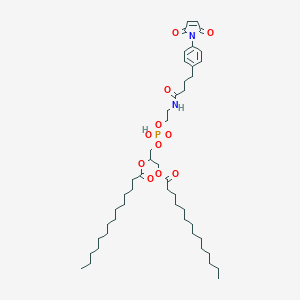

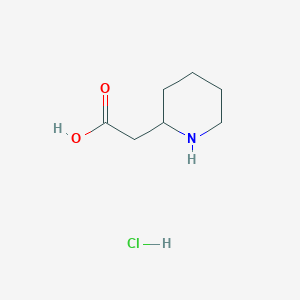

![Formamide, [14C]](/img/structure/B8465.png)
